Cas no 2941-23-3 (2-aminocyclopent-1-ene-1-carbonitrile)
2-aminocyclopent-1-ene-1-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 1-Amino-2-cyano-1-cyclopentene
- 2-Aminocyclopent-1-ene-1-carbonitrile
- 2-Amino-1-cyclopentene-1-carbonitrile
- 2-Aminocyclopent-1-enecarbonitrile
- 2-aminocyclopentene-1-carbonitrile
- 1-Amino-2-cyano-1,2-cyclopentene
- 1-amino-2-cyanocyclopentene
- 2-amino-1-cyano-1-cyclopentene
- 2-amino-cyclopent-1-ene carbonitrile
- 2-amninocyclopent-1-enecarbonitrile
- 1-Cyclopentene-1-carbonitrile, 2-amino-
- NSMYBPIHVACKQG-UHFFFAOYSA-N
- U54887V9PJ
- 1-Amino-2-cyanocyclopent-1-ene
- NSC146852
- EBD51231
- ST
- MFCD00517551
- Q27290709
- Methyl[[2-chloro-5-[(1E)-1-[[(6-methyl-2-pyridinyl)methoxy]imino]ethyl]phenyl]methyl]carbamate
- CHEMBL1871966
- AC-5607
- NCGC00186301-04
- NSC-146852
- 2-AMINOCYCLOPENTENECARBONITRILE
- SY017257
- NSC 146852
- NCGC00186301-05
- NCGC00186301-01
- AKOS025243394
- DTXSID70301874
- AM84899
- 2-Amino-Cyclopent-1-Enecarnonitrile
- NCGC00186301-02
- J-508037
- CS-W002642
- FT-0611008
- F2130-0049
- EC 917-554-2
- AB00983130-01
- NCGC00186301-03
- SCHEMBL971225
- EN300-26208
- AS-11481
- NS00009943
- UNII-U54887V9PJ
- Z221425808
- 2941-23-3
- AKOS000270492
- BB 0219077
- DA-16905
- ALBB-025583
- 2-Amino-cyclopent-1-enecarbonitrile
- STK298721
- AG-205/32710032
- FA16066
- 608-358-5
- 917-554-2
- DTXCID90253008
- NSC-141554
- 219-033-9
- 2-aminocyclopent-1-ene-1-carbonitrile
-
- MDL: MFCD00517551
- Inchi: 1S/C6H8N2/c7-4-5-2-1-3-6(5)8/h1-3,8H2
- InChI Key: NSMYBPIHVACKQG-UHFFFAOYSA-N
- SMILES: NC1=C(C#N)CCC1
Computed Properties
- Exact Mass: 108.06900
- Monoisotopic Mass: 108.069
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 0.8
- Topological Polar Surface Area: 49.8
Experimental Properties
- Density: 1.08
- Melting Point: 147-148℃
- Boiling Point: 321.2℃ at 760 mmHg
- Flash Point: 148.1 °C
- Refractive Index: 1.529
- Water Partition Coefficient: Slightly soluble in water.
- PSA: 49.81000
- LogP: 1.60698
2-aminocyclopent-1-ene-1-carbonitrile Security Information
- Hazard Statement: Irritant
- RTECS:GY5976010
-
Hazardous Material Identification:
- HazardClass:6.1
2-aminocyclopent-1-ene-1-carbonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-aminocyclopent-1-ene-1-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-SJ874-5g |
2-aminocyclopent-1-ene-1-carbonitrile |
2941-23-3 | 98% | 5g |
¥177.0 | 2022-07-29 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-SJ874-25g |
2-aminocyclopent-1-ene-1-carbonitrile |
2941-23-3 | 98% | 25g |
¥484.0 | 2022-07-29 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-SJ874-1g |
2-aminocyclopent-1-ene-1-carbonitrile |
2941-23-3 | 98% | 1g |
¥60.0 | 2022-07-29 | |
| Apollo Scientific | OR7114-1g |
2-Aminocyclopent-1-ene-1-carbonitrile |
2941-23-3 | 98% | 1g |
£15.00 | 2025-03-21 | |
| Apollo Scientific | OR7114-5g |
2-Aminocyclopent-1-ene-1-carbonitrile |
2941-23-3 | 98% | 5g |
£17.00 | 2025-03-21 | |
| Apollo Scientific | OR7114-25g |
2-Aminocyclopent-1-ene-1-carbonitrile |
2941-23-3 | 98% | 25g |
£25.00 | 2025-03-21 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A92480-5g |
2-Amino-1-cyclopentene-1-carbonitrile |
2941-23-3 | 95% | 5g |
¥148.0 | 2022-04-28 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A92480-25g |
2-Amino-1-cyclopentene-1-carbonitrile |
2941-23-3 | 95% | 25g |
¥421.0 | 2022-04-28 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A92480-100g |
2-Amino-1-cyclopentene-1-carbonitrile |
2941-23-3 | 95% | 100g |
¥995.0 | 2022-04-28 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A92480-1g |
2-Amino-1-cyclopentene-1-carbonitrile |
2941-23-3 | 95% | 1g |
¥43.0 | 2022-04-28 |
2-aminocyclopent-1-ene-1-carbonitrile Suppliers
2-aminocyclopent-1-ene-1-carbonitrile Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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3. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organic nitrogen compounds Organonitrogen compounds Nitriles
- Solvents and Organic Chemicals Organic Compounds Organic nitrogen compounds Organonitrogen compounds Organic cyanides Nitriles
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
- Solvents and Organic Chemicals Organic Compounds Hydrocarbons
Additional information on 2-aminocyclopent-1-ene-1-carbonitrile
Recent Advances in the Study of 2-Aminocyclopent-1-ene-1-carbonitrile (CAS: 2941-23-3) and Its Applications in Chemical Biology and Pharmaceutical Research
2-Aminocyclopent-1-ene-1-carbonitrile (CAS: 2941-23-3) is a structurally unique compound that has garnered significant attention in the fields of chemical biology and pharmaceutical research. Its five-membered cyclic structure, featuring both an amino group and a nitrile functionality, makes it a versatile scaffold for the synthesis of bioactive molecules. Recent studies have explored its potential as a building block for drug discovery, particularly in the development of kinase inhibitors and other small-molecule therapeutics. This research brief aims to summarize the latest findings related to this compound, highlighting its synthetic utility, biological activities, and emerging applications.
One of the key areas of interest is the role of 2-aminocyclopent-1-ene-1-carbonitrile in the synthesis of kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its use as a precursor in the development of selective cyclin-dependent kinase (CDK) inhibitors. The researchers utilized the compound's reactive nitrile group to introduce various pharmacophores, resulting in derivatives with nanomolar potency against CDK4/6. These findings underscore the compound's potential in targeting cell cycle regulation pathways, which are often dysregulated in cancers.
In addition to its applications in kinase inhibitor development, recent research has explored the compound's utility in fragment-based drug discovery (FBDD). A study in ACS Chemical Biology reported that 2-aminocyclopent-1-ene-1-carbonitrile serves as an excellent fragment due to its balanced physicochemical properties and ability to form hydrogen bonds with target proteins. The study employed X-ray crystallography to elucidate its binding modes with several disease-relevant proteins, providing valuable insights for structure-based drug design.
The synthetic accessibility of 2-aminocyclopent-1-ene-1-carbonitrile has also been a focus of recent investigations. A 2022 publication in Organic Letters described an improved, scalable synthesis route that reduces the number of steps and improves overall yield. This advancement is particularly significant for industrial applications, where cost-effective and efficient synthesis methods are crucial for large-scale production. The new method employs a one-pot cyclization strategy, leveraging readily available starting materials and mild reaction conditions.
Beyond its pharmaceutical applications, recent studies have examined the compound's potential in chemical biology probes. Research published in Chemical Communications demonstrated its use in developing activity-based probes for studying enzyme mechanisms. The nitrile group's ability to act as a warhead in covalent inhibition makes it particularly valuable for profiling enzyme activities in complex biological systems.
Looking forward, the unique properties of 2-aminocyclopent-1-ene-1-carbonitrile position it as a promising scaffold for diverse applications in medicinal chemistry. Current research directions include exploring its use in PROTAC (proteolysis targeting chimera) development and as a component of targeted protein degraders. The compound's versatility, combined with recent synthetic advances, suggests it will continue to play an important role in drug discovery efforts. Future studies will likely focus on expanding its application to new target classes and optimizing its physicochemical properties for improved drug-like characteristics.
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